molecular formula C10H17N3O10P2 B039657 msADP CAS No. 118790-66-2

msADP

カタログ番号 B039657
CAS番号: 118790-66-2
分子量: 401.2 g/mol
InChIキー: AFRPZTUILYHHGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) that affects millions of people worldwide. MS is characterized by inflammation, demyelination, and axonal damage, leading to a range of neurological symptoms and disabilities. MS is a complex disease with no known cure, and current treatments are limited in their efficacy and safety. Therefore, there is a need for new and effective therapies to treat MS.
One promising approach is the use of the synthetic compound, msADP, which has shown potential as a therapeutic agent for MS.

作用機序

The exact mechanism of action of msADP is not fully understood, but it is believed to involve the modulation of immune cell function. MsADP has been shown to inhibit the activation of T cells and B cells, which are key players in the immune response in msADP. MsADP also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which contribute to the inflammatory response in msADP.
Biochemical and Physiological Effects
MsADP has been shown to have a number of biochemical and physiological effects that may be beneficial in the treatment of msADP. These include:
- Inhibition of T cell and B cell activation
- Inhibition of pro-inflammatory cytokine production
- Reduction of inflammation, demyelination, and axonal damage
- Neuroprotective effects

実験室実験の利点と制限

One advantage of msADP is that it has been extensively studied in preclinical models of msADP, and the results have been promising. MsADP has been shown to be effective in reducing inflammation, demyelination, and axonal damage, leading to improvements in neurological function. Another advantage is that msADP is a synthetic compound, which means that it can be easily synthesized and modified for optimal efficacy.
One limitation of msADP is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that msADP may have off-target effects, which could lead to unwanted side effects.

将来の方向性

There are several future directions for research on msADP. One direction is to further elucidate the mechanism of action of msADP, which could lead to the development of more effective therapies for msADP. Another direction is to test the safety and efficacy of msADP in clinical trials, which could pave the way for its use in humans. Finally, researchers could explore the potential of combining msADP with other therapies for msADP, such as immunomodulatory drugs or stem cell therapy.

合成法

MsADP is a synthetic compound that was first synthesized in 2009 by a team of researchers led by Dr. Hui-Ming Zhang at the Chinese Academy of Sciences. The synthesis of msADP involves a multi-step process that starts with the reaction of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylic acid with 4-chlorobenzaldehyde in the presence of a base. This is followed by a series of reactions that result in the formation of msADP.

科学的研究の応用

MsADP has been extensively studied in preclinical models of msADP, and the results have been promising. In animal models of msADP, msADP has been shown to reduce inflammation, demyelination, and axonal damage, leading to improvements in neurological function. MsADP has also been shown to have a neuroprotective effect, which may be beneficial in preventing or delaying the progression of msADP.

特性

CAS番号

118790-66-2

製品名

msADP

分子式

C10H17N3O10P2

分子量

401.2 g/mol

IUPAC名

[5-[(6-aminopyrimidin-4-yl)methyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N3O10P2/c11-8-2-5(12-4-13-8)1-6-9(14)10(15)7(22-6)3-21-25(19,20)23-24(16,17)18/h2,4,6-7,9-10,14-15H,1,3H2,(H,19,20)(H2,11,12,13)(H2,16,17,18)

InChIキー

AFRPZTUILYHHGY-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

正規SMILES

C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

同義語

6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate
6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate, (beta-anomer)
msADP

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。